molecular formula C22H30O3 B1683257 Trimegestone CAS No. 74513-62-5

Trimegestone

Número de catálogo B1683257
Número CAS: 74513-62-5
Peso molecular: 342.5 g/mol
Clave InChI: JUNDJWOLDSCTFK-PSEXJEBXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trimegestone is a novel norpregnane progestin . It has a potent progesterone receptor and very low androgen receptor affinities but no detectable affinity to oestrogen receptor . It has been developed for use in conjunction with oestrogen for postmenopausal hormone replacement therapy (HRT) .


Synthesis Analysis

Trimegestone is one of the most potent progestins synthesized to date . It is a part of the 19-norprogesterone group . The new molecules trimegestone, drospirenone and dienogest also have antiandrogenic activity .


Molecular Structure Analysis

The molecular formula of Trimegestone is C22H30O3 . The average molecular weight is 342.479 .


Chemical Reactions Analysis

Trimegestone is metabolized mainly via hydroxylation . The 1β- and 6β-hydroxy metabolites of trimegestone are progestogens with considerable potency .


Physical And Chemical Properties Analysis

The physical and chemical properties of Trimegestone include a molecular formula of C22H30O3 and a molecular weight of 342.47 . It is stored as a powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and at -20°C for 1 month .

Aplicaciones Científicas De Investigación

  • Menopausal Hormone Therapy

    • Trimegestone is used in conjunction with estrogen for postmenopausal hormone replacement therapy (HRT) to treat menopausal symptoms such as hot flashes and vaginal atrophy .
    • The dose of Trimegestone required for endometrial safety was optimized in a dose-ranging study. Oral Trimegestone was administered at 0.05, 0.1, 0.25, and 0.5 mg/day, days 15 - 28 along with continuous oral micronized estradiol at 2 mg daily .
    • The majority of women in the four dose groups experienced relief of climacteric symptoms by the end of the third treatment cycle .
  • Prevention of Postmenopausal Osteoporosis

    • Trimegestone is used in the prevention of postmenopausal osteoporosis .
  • Modulation of Matrix Metalloproteinases Expression

    • Trimegestone differentially modulates the expression of matrix metalloproteinases in the endometrial stromal cell .
    • Endometrial stromal cells treated with 10 −6 M E 2, P4 or T in the presence and absence of 10 −6 M RU486 showed that both T and P4 suppressed the expression of MMP-1 and MMP–3 transcripts and secreted protein, whereas MMP-9 was not produced in culture .
    • The suppressive effect of T or P4 on MMP-1 and MMP-3 transcript levels was enhanced in the presence of E 2 and attenuated in the presence of RU486 .
  • Polycystic Ovary Syndrome (PCOS) Treatment

    • Trimegestone, as a progestogen, could potentially be used in the treatment of PCOS, a common endocrine disorder in reproductive-aged women characterized by hyperandrogenism, oligo/anovulation, and polycystic ovarian morphology .
  • Irregular Menstrual Cycles Treatment

    • Trimegestone could potentially be used in the treatment of irregular menstrual cycles .
    • In a study, endometrial stromal cells were treated with Trimegestone and it was found that Trimegestone suppressed the expression of certain matrix metalloproteinases . This suggests that Trimegestone could potentially be used to manage the symptoms of irregular menstrual cycles .
  • Uterine Fibroids Treatment

    • While specific studies on the use of Trimegestone for the treatment of uterine fibroids are not readily available, it is worth noting that progestogens, the class of hormones that Trimegestone belongs to, are commonly used in the management of this condition .

Direcciones Futuras

Trimegestone was under development for use in birth control pills to prevent pregnancy, but ultimately was not marketed for this purpose . It is used in menopausal hormone therapy in the treatment of menopausal symptoms such as hot flashes, vaginal atrophy, and in the prevention of postmenopausal osteoporosis .

Propiedades

IUPAC Name

(8S,13S,14S,17S)-17-[(2S)-2-hydroxypropanoyl]-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3/c1-13(23)20(25)22(3)11-9-19-18-6-4-14-12-15(24)5-7-16(14)17(18)8-10-21(19,22)2/h12-13,18-19,23H,4-11H2,1-3H3/t13-,18+,19-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNDJWOLDSCTFK-MTZCLOFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317995
Record name Trimegestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimegestone

CAS RN

74513-62-5
Record name Trimegestone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74513-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimegestone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074513625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimegestone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13129
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trimegestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17b-[(S)-2-hydroxypropanoyl]-17-methyl-estra-4,9-diene-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMEGESTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4658K0H08W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimegestone
Reactant of Route 2
Trimegestone
Reactant of Route 3
Trimegestone
Reactant of Route 4
Trimegestone
Reactant of Route 5
Trimegestone
Reactant of Route 6
Trimegestone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.